molecular formula C28H37P B1424324 Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane CAS No. 1023330-38-2

Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane

Cat. No. B1424324
M. Wt: 404.6 g/mol
InChI Key: JDNAVZKVTWHWKB-UHFFFAOYSA-N
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Description

Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane (DCPMCPP) is a cyclic phosphane compound that has been studied for its potential use in a variety of scientific and medical applications. It has been used in synthesizing a variety of organic compounds, and its ability to form strong complexes with metal ions makes it a useful ligand in the synthesis of organometallic compounds. DCPMCPP has also been studied for its ability to act as an enzyme inhibitor and its potential to be used in clinical applications such as cancer therapy. In

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of complex molecules. For instance, Mayer, Fawzi, and Steimann (1993) synthesized a new tripodal phosphane ligand involving modifications to a cyclohexane ring, which was then complexed with iridium (Mayer, H., Fawzi, R., & Steimann, M., 1993).

  • Role in Radical Reactions : Newcomb and Miranda (2004) explored the use of the 2,2-diphenylcyclopropyl group in accelerating reactions of α-methoxy radicals, demonstrating its potential in trapping products of radical reactions and offering a useful chromophore for kinetic studies (Newcomb, M., & Miranda, N., 2004).

  • Lewis Donor-Acceptor Applications : Chikkali et al. (2008) studied a phosphane-functionalised benzo-1,3,2-dioxaborol, demonstrating its ability to act as a bifunctional donor/acceptor ligand, potentially useful for main chain organometallic polymers or multimetallic complexes (Chikkali, S. H., Magens, S., Gudat, D., et al., 2008).

  • In Metal Complexes : Correia, Domingos, and Santos (2000) synthesized new heterofunctionalized phosphane and used them to form trichlorooxorhenium(V) complexes, contributing to the understanding of metal-ligand interactions (Correia, J., Domingos, A., & Santos, I., 2000).

  • In Anticancer Research : Sulaiman et al. (2020) investigated gold(I) complexes of 2-(diphenylphosphanyl)-1-aminocyclohexane, finding significant in vitro cytotoxicity against various cancer cell lines (Sulaiman, A. A., Alhoshani, A. R., As Sobeai, H. M., et al., 2020).

  • Catalytic Asymmetric Hydrogenation : Zhang et al. (1994) synthesized new bisphosphane ligands and demonstrated their effectiveness in catalytic asymmetric hydrogenation, showing potential applications in stereoselective synthesis (Zhang, X., Mashima, K., Koyano, K., et al., 1994).

  • Sustainable Chemical Processes : Fleckenstein and Plenio (2008) used a water-soluble Pd complex of dicyclohexylphosphine for copper-free Sonogashira cross-couplings in a sustainable reaction protocol, highlighting the role of such compounds in green chemistry (Fleckenstein, C., & Plenio, H., 2008).

properties

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699918
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane

CAS RN

1023330-38-2
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
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Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane

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